Parasitenone
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1S,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,5-8,10H,2H2/t5-,6+,7-/m0/s1 |
InChI Key |
RZGZRGXCPXHJFW-XVMARJQXSA-N |
Isomeric SMILES |
C1=C([C@@H]([C@H]2[C@@H](C1=O)O2)O)CO |
Canonical SMILES |
C1=C(C(C2C(C1=O)O2)O)CO |
Synonyms |
parasitenone |
Origin of Product |
United States |
Discovery, Isolation, and Bioprospecting of Parasitenone
Historical Accounts of Isolation
The initial identification and subsequent isolation of parasitenone are primarily attributed to research focusing on marine-derived fungi and specific endophytic fungal strains.
This compound was first identified from the culture broth of Aspergillus parasiticus, a fungus isolated from a marine alga acs.orgnih.govacs.org. This discovery marked a significant step in understanding the chemical diversity produced by marine microorganisms. The research involved bioassay-guided fractionation of the fungal extract, which led to the isolation of this compound, described as a new gabosine derivative acs.orgnih.govacs.org. Alongside this compound, other known benzyl (B1604629) alcohols were also isolated, with studies indicating that this compound itself demonstrated moderate activity in free radical scavenging assays acs.orgnih.gov.
Further investigations have confirmed the isolation of this compound from specific endophytic fungal strains. For instance, it has been isolated from cultures of Aspergillus parasiticus strain MFA 153, which was found to be an endophyte of the red alga Carpopeltis cornea thieme-connect.de. This highlights the role of endophytic fungi, which reside within plant tissues, as a source of novel bioactive compounds thieme-connect.denih.govbiotech-asia.org. Another study reported the isolation of this compound from Epicoccum sp. 1-042, alongside a novel cyclohexenone, epiconone scilit.com.
Methodologies for Isolation and Purification
The successful isolation and purification of this compound rely on a series of well-established scientific techniques designed to extract, separate, and purify natural products from complex biological matrices.
The initial step in obtaining this compound involves cultivating the producing fungus under controlled conditions. This typically entails fungal cultivation and fermentation techniques, often in liquid media. For Aspergillus parasiticus, static cultivation in a specific medium (SWS medium: soytone, soluble starch, agar (B569324), and seawater) for 30 days at 29°C was employed acs.org. Solid-state fermentation (SSF) and submerged liquid fermentation are common methods for fungal metabolite production, each with its advantages depending on the desired outcome and fungal species wur.nlresearchgate.netuliege.beuliege.begoogle.com. The choice of fermentation technique influences the yield and profile of secondary metabolites produced wur.nlresearchgate.netuliege.beuliege.begoogle.com.
Once the fungal biomass or culture broth is extracted, bioassay-guided fractionation is a crucial strategy for isolating bioactive compounds like this compound acs.orgnih.govmdpi.comnih.govplos.org. This process involves repeatedly separating the crude extract into simpler fractions and testing each fraction for the desired biological activity (in this case, free radical scavenging activity) acs.orgnih.gov. The fractions that exhibit the most potent activity are then further purified until the active compound, this compound, is isolated acs.orgnih.govmdpi.comnih.govplos.org.
Chromatography is the cornerstone of isolating and purifying natural products. Various chromatographic techniques are employed to separate this compound from other compounds present in the fungal extract cuni.czrotachrom.comnih.govbioanalysis-zone.comnih.govrotachrom.comwikipedia.orgnih.gov.
Silica (B1680970) Gel Chromatography: This is a common method where the crude extract or its fractions are passed through a column packed with silica gel. Separation occurs based on the differential adsorption of compounds to the silica gel and their solubility in the mobile phase (eluent) acs.orgmdpi.comcuni.czcardiff.ac.uk. In the isolation of this compound, silica gel chromatography using n-hexane-EtOAc solvent systems was utilized acs.org.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly semipreparative HPLC, is a highly effective technique for purifying compounds with similar polarities nih.govnih.govnih.gov. It was used in the isolation of this compound with an EtOAc-MeOH solvent system acs.org. HPLC offers high resolution and efficiency in separating complex mixtures nih.govnih.gov.
Other Chromatographic Techniques: Depending on the specific properties of this compound and the impurities present, other methods like High-Performance Thin-Layer Chromatography (HPTLC), Centrifugal Partition Chromatography (CPC), or Gas Chromatography (GC) might also be considered for purification nih.govrotachrom.comnih.govresearchgate.net. These techniques offer different separation mechanisms based on adsorption, partition, or size exclusion cuni.cznih.gov.
The combination of these techniques allows for the gradual purification of this compound, yielding it in a pure form suitable for structural elucidation and further biological evaluation.
Natural Sources and Ecological Niches
Marine Algal-Associated Endophytes as Producers
This compound is a natural product that has been identified as originating from microorganisms associated with marine environments. Specifically, marine algal-associated endophytic fungi have emerged as a significant source for the discovery of novel secondary metabolites, including this compound. These endophytic fungi reside within the tissues of marine algae, often without causing apparent harm to their hosts, and are believed to produce a diverse array of compounds that may contribute to their own survival or the host's adaptation to the marine ecosystem.
Research has identified the fungus Aspergillus parasiticus as a producer of this compound. researchgate.netthieme-connect.debanglajol.infoacs.org This specific fungal species was isolated from the internal tissues of the marine red alga Carpopeltis cornea. thieme-connect.debanglajol.info The discovery of this compound from this association underscores the potential of marine algae as reservoirs for endophytic microorganisms that synthesize valuable chemical compounds. The broader study of marine algal endophytes reveals that these organisms collectively contribute to a rich chemical diversity, with this compound being one such compound identified from this ecological niche. thieme-connect.denih.govnih.govmedwinpublishers.comfrontiersin.orgnih.govscielo.brekb.egresearchgate.netresearchgate.net
Geographic and Host Diversity of Producing Organisms
The isolation of this compound was specifically linked to the marine red alga Carpopeltis cornea, which was collected from Ulsan City, Korea. banglajol.info This finding points to a particular geographic origin for the initial discovery of this compound from this host-endophyte association.
While Carpopeltis cornea is the identified host for the isolation of this compound, the marine environment hosts a broad diversity of algal species that harbor endophytic fungi. thieme-connect.descielo.brfrontiersin.org Various genera of marine algae, including green algae such as Ulva and Codium, brown algae like Sargassum and Fucus, and red algae such as Laurencia, Polysiphonia, and Grateloupia, are known to host diverse endophytic fungal communities. thieme-connect.descielo.brthieme-connect.com The genus Aspergillus, to which the producer species Aspergillus parasiticus belongs, is frequently identified as a dominant endophytic fungus across a wide range of marine algal species globally. thieme-connect.defrontiersin.orgnih.gov This widespread presence of Aspergillus species in diverse marine algal hosts suggests a broad ecological distribution for potential producers of compounds like this compound.
Structural Elucidation and Chemical Characterization
Chemical Classification within Natural Product Families
Parasitenone has been identified and classified based on its structural relationship to known classes of natural products. Its isolation from the marine-derived fungus Aspergillus parasiticus has provided insights into its chemical lineage nih.govacs.orgbanglajol.info.
Relationship as a Gabosine Derivative
This compound is recognized as a novel derivative within the gabosine family of natural products nih.govacs.orgbanglajol.infothieme-connect.com. Gabosines are a class of compounds known for their specific structural motifs, and this compound's derivation from this group places it within a recognized biosynthetic and structural framework nih.govacs.org. This classification is a key aspect of understanding its chemical identity and potential biological roles nih.govacs.orgbanglajol.info.
Identification as an Epoxycyclohexenone Scaffold
Further structural analysis has identified this compound as possessing an epoxycyclohexenone scaffold nih.govacs.orgmdpi.com. This scaffold is characterized by a six-membered cyclohexenone ring bearing an epoxide (oxirane) group. The presence of both the cyclohexenone functionality and the epoxide moiety defines its core structural architecture, which is significant for its chemical properties and reactivity nih.govacs.orgacs.orgresearchgate.net. This epoxycyclohexenone structure is a recurring motif in various biologically active natural products researchgate.net.
Data Table: Chemical Classification of this compound
| Classification Aspect | Description | Supporting Evidence (Cited Sources) |
| Primary Origin | Marine-derived fungus Aspergillus parasiticus | nih.govacs.orgbanglajol.info |
| Family Relationship | Gabosine derivative | nih.govacs.orgbanglajol.infothieme-connect.com |
| Key Structural Scaffold | Epoxycyclohexenone | nih.govacs.orgmdpi.com |
| Related Structural Class | Related to epoxyquinone natural products | researchgate.net |
Comparative Analysis with Related Natural Products
The structural classification of this compound as a gabosine derivative and an epoxycyclohexenone provides a basis for comparative analysis with other natural products. While detailed comparative data on specific related compounds is not extensively detailed in the provided snippets, the identification of this compound within these classes suggests potential structural and possibly biosynthetic similarities to other gabosines and compounds featuring the epoxycyclohexenone motif. These related natural products may share common biosynthetic pathways or exhibit analogous structural features that contribute to their biological activities nih.govacs.orgresearchgate.net. Further research into the chemical space occupied by gabosines and epoxycyclohexenones would facilitate a more comprehensive comparative analysis, potentially revealing shared substructures, functional group arrangements, or stereochemical configurations that are characteristic of these natural product families.
Compound List:
this compound
Biosynthetic Pathways and Metabolic Origins
Proposed Biosynthetic Routes from Precursors
The metabolic journey of Parasitenone begins with the acetate-malonate pathway, a cornerstone of polyketide biosynthesis in fungi. This pathway utilizes acetyl-CoA and malonyl-CoA as the primary building blocks.
Polyketides are a diverse class of secondary metabolites synthesized by multi-domain enzymes known as polyketide synthases (PKSs) slideshare.netnih.govmdpi.com. These enzymes function iteratively, similar to fatty acid synthases, but with variations in the reduction steps, leading to a wide array of complex structures slideshare.netwikipedia.org. Aspergillus parasiticus, the source of this compound, is well-known for its production of polyketide-derived mycotoxins, such as aflatoxins, which are synthesized via dedicated PKS gene clusters nih.govfrontiersin.orgnih.gov. The biosynthesis of this compound is understood to proceed through such a polyketide pathway, where a linear polyketide chain is assembled by a PKS enzyme.
Following the assembly of the basic polyketide backbone by the PKS, a series of post-assembly modifications are crucial for generating the final structure of this compound. These modifications typically include cyclization reactions, epoxidation, and hydroxylation. Fungal PKS enzymes often possess domains like the Product Template (PT) domain for regioselective cyclization and Thioesterase (TE) or Cyclization/Lactonization (CLC) domains for releasing the final product frontiersin.orgeurekaselect.com. The epoxycyclohexenone moiety of this compound suggests the involvement of epoxidation, a reaction commonly catalyzed by cytochrome P450 monooxygenases mdpi.comacs.org. Tailoring enzymes, such as methyltransferases and hydroxylases, also play a role in modifying the polyketide intermediates to achieve the specific chemical architecture of this compound frontiersin.orgnih.govplos.org.
Enzymology and Genetic Basis of Biosynthesis
The genetic blueprint for this compound biosynthesis resides within biosynthetic gene clusters (BGCs) in the Aspergillus parasiticus genome. These BGCs are organized collections of genes that encode the enzymes responsible for the entire metabolic pathway, including the core backbone-synthesizing enzymes (PKSs), tailoring enzymes, regulatory proteins, and transporters frontiersin.orgnih.govplos.org.
Table 1: Key Enzymes and Genes in Polyketide Biosynthesis
| Enzyme Class/Component | Example Gene/Protein | Role in Biosynthesis | Associated Organism/Pathway |
| Polyketide Synthase (PKS) | pksA (in A. parasiticus) | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone. | Aspergillus parasiticus (Aflatoxin pathway) |
| PT Domain (within PKS) | N/A | Mediates regioselective cyclization of polyketide intermediates. | General Polyketide Synthesis |
| TE/CLC Domain (within PKS) | N/A | Catalyzes the release of the final polyketide product. | General Polyketide Synthesis |
| Epoxidase (e.g., P450) | N/A | Catalyzes the epoxidation of specific sites on the polyketide chain. | Epoxycyclohexenone formation |
| Tailoring Enzymes | Methyltransferases, Hydroxylases, Oxidases | Modify the polyketide backbone to form the final metabolite. | Post-PKS modifications |
| Transcription Factors | AflR-like proteins | Regulate the expression of genes within the BGC. | BGC regulation |
The genes within a BGC are often co-regulated, ensuring the coordinated production of the secondary metabolite nih.govresearchgate.net. The specific PKS genes and tailoring enzymes responsible for this compound biosynthesis are encoded within a dedicated BGC in A. parasiticus.
Influence of Host-Microbe Interactions on Secondary Metabolite Production
Fungal secondary metabolite production is not solely an intrinsic process; it is significantly influenced by the organism's environment, particularly its interactions with host organisms. As a marine-derived fungus, Aspergillus parasiticus engages in complex interactions with its algal host (Carpopeltis cornea) and the marine environment, which can modulate its metabolic output frontiersin.orgfrontiersin.orgthieme-connect.de.
Endophytic fungi, which reside within plant tissues, can play a crucial role in modulating the host's or their own secondary metabolism. Endophytes can act as elicitors, releasing signals that trigger or enhance the production of specific metabolites jmb.or.krfrontiersin.orgthieme-connect.de. Conversely, signals originating from the host plant, such as lipids or oxylipins, can also influence fungal metabolic pathways tandfonline.compnas.organr.fr. These interactions can lead to the activation of silent gene clusters or the upregulation of existing biosynthetic pathways, thereby impacting the quantity and diversity of secondary metabolites produced mdpi.com.
The expression of genes involved in this compound biosynthesis is subject to intricate regulatory mechanisms. These include the action of transcription factors that bind to promoter regions of BGC genes, controlling their activation or repression unl.ptplos.org. Environmental cues, such as nutrient availability or stress, can also influence gene expression unl.pt. Furthermore, epigenetic modifications, including DNA methylation and histone modifications, have emerged as critical regulators of fungal secondary metabolism, capable of activating or silencing entire gene clusters mdpi.com. These regulatory networks ensure that secondary metabolite production is finely tuned to the fungus's ecological context and developmental stage.
Compound List
This compound
Total Synthesis and Advanced Synthetic Methodologies
Enantioselective Total Synthesis Approaches
Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule, which is crucial for understanding and harnessing the biological properties of natural products like parasitenone. Several studies have explored enantioselective routes towards this compound or its closely related structural counterparts.
One significant finding is that this compound has been identified as being identical to (+)-epoxydon ias.ac.in. This identification has guided synthetic efforts, allowing researchers to leverage established methodologies for epoxydon (B1198058) synthesis in the pursuit of enantiomerically pure this compound. Studies have reported short, simple, and enantioselective syntheses of (+)-streptol, ent-RKTS-33, and putative (+)-parasitenone, starting from readily available chiral building blocks ias.ac.inias.ac.in. Furthermore, a synthesis of (+)-Epoxydon, (-)-Phyllostine, (-)-RKTS 33, and (-)-Parasitenone has been achieved, featuring selective sulfonylation and oxirane ring closure of aldol (B89426) cyclization products acs.org. These approaches underscore the importance of controlling stereochemistry during the construction of the cyclohexenone framework and the subsequent introduction of the epoxide.
The stereochemical integrity of this compound is defined by three stereocenters, with the absolute configuration determined to be (4S,5S,6S) acs.org. Spectroscopic analyses, including NOESY data, have indicated that the protons at positions 4, 5, and 6 (H-4, H-5, and H-6) are all in a cis configuration acs.org. Key transformations employed in the synthesis of this compound and related epoxycyclohexanoids often involve reactions that precisely control the formation of these stereocenters.
Notable stereoselective transformations include:
Selective Sulfonylation and Oxirane Ring Closure: This strategy has been employed to construct the epoxycyclohexenone core, as seen in the synthesis of (-)-Parasitenone acs.org. This method likely involves the formation of an epoxide from a precursor with appropriate functionalization.
Stereoselective Dihydroxylation: In the synthesis of related polyoxygenated cyclohexanoids like streptol (B1238324), ruthenium-catalyzed stereoselective dihydroxylation of α,β-unsaturated esters has been utilized to establish critical hydroxyl group stereochemistry acs.orgnih.gov. While not directly applied to this compound in the provided literature, this represents a powerful general strategy for introducing oxygenation with high stereocontrol.
Chemospecific Oxidation: The secondary allylic hydroxyl group of this compound has been chemospecifically oxidized using pyridinium (B92312) dichromate (PDC) in DMF, yielding a derivative that was identified by comparison with natural phyllostine (B152132) acs.org. This demonstrates a selective modification of an existing stereocenter.
The construction of the characteristic epoxycyclohexenone moiety is central to any synthetic strategy targeting this compound. This bicyclic system, featuring an epoxide fused to a cyclohexenone ring, requires careful control over regiochemistry and stereochemistry.
Strategies for building this core often involve:
Aldol Cyclization and Epoxidation: As highlighted in acs.org, aldol cyclization followed by selective sulfonylation and subsequent oxirane ring closure is a viable route to the epoxycyclohexenone framework. This approach allows for the sequential formation of carbon-carbon bonds and the epoxide ring.
Epoxide Formation via Epoxidation Reagents: General methods for forming epoxides from alkenes, such as using peroxy acids (e.g., m-CPBA) or other epoxidizing agents, are fundamental to constructing this moiety. The stereochemical outcome of such epoxidations is often dictated by the substrate's existing stereochemistry or the directing effects of nearby functional groups.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (−)-shikimic acid, has proven effective for the enantioselective synthesis of related epoxyquinol structures, which can then be elaborated into this compound or its analogues acs.orgnih.govresearchgate.net. This strategy leverages the inherent chirality of natural precursors to build complex molecules stereoselectively.
Divergent Synthetic Pathways to Analogues
Divergent synthesis involves developing a common intermediate that can be transformed into a variety of target molecules, or analogues, through different reaction pathways. This approach is valuable for exploring structure-activity relationships and discovering new biologically active compounds.
Research has explored divergent approaches for synthesizing related epoxyquinones. For instance, a divergent strategy has been developed to synthesize C7 epoxyquinones starting from (−)-shikimic acid researchgate.net. While this specific study may not detail this compound analogues directly, it exemplifies how a versatile intermediate can be manipulated to access a range of related structures. This compound itself is described as being related to gabosines npatlas.orgkbsi.re.kr, suggesting that synthetic routes developed for gabosines could potentially be adapted or modified to produce this compound analogues. The ability to create variations on the this compound scaffold is key to understanding the structural requirements for its biological activity.
Synthetic Modifications and Derivatization Strategies
Once this compound is synthesized or isolated, various modifications and derivatizations can be performed to explore its chemical properties and biological interactions. These strategies can include protecting group chemistry, functional group interconversions, and the introduction of labels for analytical purposes.
Reported modifications and derivatizations include:
Acetylation: this compound can be acetylated using acetic anhydride (B1165640) and pyridine (B92270) to form its diacetate derivative (1a) acs.org. This transformation serves as a method for protecting hydroxyl groups or for analytical characterization, as the diacetate can be more stable or amenable to certain spectroscopic techniques.
Oxidation: As mentioned previously, the secondary allylic hydroxyl group can undergo selective oxidation acs.org. Such functional group transformations can alter the polarity and reactivity of the molecule, potentially leading to different biological profiles.
Derivatization for Analysis: While not specific to this compound's biological activity, general derivatization strategies exist for enhancing the detectability or analytical behavior of compounds, particularly in mass spectrometry nih.gov. These methods typically involve introducing specific functional groups or labels onto hydroxyl, amine, or carboxylic acid moieties, which are present in this compound or potential analogues.
Mechanistic Investigations of Biological Activity
Antioxidative and Free Radical Scavenging Mechanisms
Parasitenone exhibits antioxidant properties, contributing to cellular defense against oxidative stress. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous chronic diseases mdpi.comacademicjournals.orgnih.govfrontiersin.org. Antioxidants function by neutralizing free radicals, thereby preventing damage to cellular components such as DNA, proteins, and lipids academicjournals.organtiox.orgnih.govmdpi.com.
Molecular Basis of Radical Neutralization
This compound has demonstrated moderate activity in free radical scavenging assays researchgate.netnih.govacs.org. While the precise molecular mechanisms by which this compound neutralizes free radicals are not exhaustively detailed in the available literature, general antioxidant mechanisms involve the donation of hydrogen atoms (Hydrogen Atom Transfer, HAT) or electrons (Single Electron Transfer, SET) to reactive species, thereby stabilizing them academicjournals.orgnih.gov. Other mechanisms include metal ion chelation, which prevents metal-catalyzed radical formation (e.g., Fenton reaction), and the quenching of excited molecular states academicjournals.orgnih.govscirp.org. The epoxycyclohexenone core structure present in this compound is a common feature in compounds with biological activity, and its specific electronic configuration likely facilitates these radical-neutralizing interactions nih.govnih.gov.
Comparative Studies with Other Antioxidant Compounds
In studies investigating the free radical scavenging capacity of extracts containing this compound, other isolated compounds, specifically benzyl (B1604629) alcohols such as 3-chloro-4,5-dihydroxybenzyl alcohol and gentisyl alcohol, were identified as the principal free radical scavenging components researchgate.netnih.govacs.org. However, this compound itself did exhibit moderate activity in these assays researchgate.netnih.govacs.org. In DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, a related compound, referred to as compound 4 in one study, demonstrated a significant IC50 value of 1.0 μM researchgate.net. This value allows for a comparative assessment against established antioxidant standards like Trolox, ascorbic acid, and gallic acid, which are frequently used in such assays scielo.br.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 Value | Reference |
| Compound 4 (related to this compound) | DPPH radical scavenging | 1.0 μM | researchgate.net |
| This compound | Free radical scavenging assay | Moderate activity | researchgate.netnih.govacs.org |
Molecular Mechanisms of NF-κB Pathway Modulation
This compound, and its closely related analogue dehydroxymethylepoxyquinomicin (DHMEQ), are recognized as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govresearchgate.netnih.govtuat.ac.jpscientificliterature.org. The NF-κB pathway is a critical regulator of inflammatory responses, immune function, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders nih.govmdpi.comnih.govdovepress.com.
Identification of Essential Structural Moieties for Inhibition
Investigations into the structure-activity relationship of DHMEQ and its derivatives, including this compound, have identified key structural features responsible for NF-κB inhibition nih.govresearchgate.net. The epoxycyclohexenone moiety, common to both DHMEQ and this compound, has been determined to be the most essential element for NF-κB inhibitory activity nih.govresearchgate.net. Furthermore, the presence of a hydroxyl group at the 2-position of the benzamide (B126) moiety was found to be crucial for inhibitory efficacy, although its etherification did not completely abolish the activity, suggesting a role in binding efficiency or specificity researchgate.net. The salicylic (B10762653) acid moiety may also contribute to the binding efficiency and specificity of these compounds to NF-κB components nih.govresearchgate.net.
Interaction with NF-κB Components
This compound and its analogues exert their inhibitory effects on the NF-κB pathway by interfering with its activation cascade. Specifically, DHMEQ has been shown to inhibit the DNA binding of NF-κB components, including the p65 subunit nih.govresearchgate.net. Further studies on DHMEQ revealed that it specifically binds to cysteine residues within NF-κB family proteins, including p65, cRel, RelB, and p50, but not p52 nih.gov. This interaction is believed to be covalent and irreversible, marking DHMEQ as the first NF-κB inhibitor demonstrated to bind specific cysteine residues via chemical methodology nih.gov. Additionally, DHMEQ has been observed to inhibit the TNF-α-induced nuclear translocation of the p65 subunit researchgate.net. Related compounds, such as ketomycin, have been shown to inhibit IκB kinase β (IKKβ), a key upstream kinase in the NF-κB pathway, and to physically bind to IKKβ, thereby preventing IκBα degradation and subsequent NF-κB activation scientificliterature.org. These findings suggest that this compound, through its shared structural motifs, likely engages in similar molecular interactions to modulate NF-κB signaling.
Antibacterial Activity and Related Molecular Targets
This compound has demonstrated significant antibacterial activity, particularly against resistant strains of bacteria. In studies evaluating the bioactivity of compounds isolated from marine fungi, this compound exhibited potent activity against methicillin-resistant and multidrug-resistant Staphylococcus aureus (MRSA and MDRSA), with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL researchgate.net. Furthermore, (+)-Epoxydone, which has been identified as being identical to this compound, displayed potent antibacterial and antimycobacterial effects against Escherichia coli, S. aureus, and Mycobacterium smegmatis, with MIC values of 25 μg/mL, >50 μg/mL, and 50 μg/mL (partial), respectively researchgate.net.
Other Investigated Biological Activities (Non-Clinical Focus)
Modulation of Cellular Pathways and Enzymatic Activities
This compound, a novel epoxycyclohexenone derivative structurally related to gabosine, was identified through bioassay-guided fractionation of an organic extract from the marine-derived fungus Aspergillus parasiticus acs.orgnih.govresearchgate.net. Investigations into its biological effects have primarily focused on its antioxidant properties, specifically its capacity for free radical scavenging.
Free Radical Scavenging Activity: this compound has been reported to exhibit moderate activity in assays designed to measure free radical scavenging acs.orgnih.gov. This biological activity implies an interaction with cellular processes that manage oxidative stress. While the precise cellular pathways or specific enzymatic targets modulated by this compound are not extensively detailed in the available scientific literature, its role as a free radical scavenger suggests a potential influence on cellular redox balance. It is important to note that the benzyl alcohols, 3-chloro-4,5-dihydroxybenzyl alcohol (2) and gentisyl alcohol (3), isolated alongside this compound, were identified as the principal components responsible for free radical scavenging in the same study acs.orgnih.gov. This indicates that this compound contributes to this activity to a lesser extent compared to these other compounds.
Structure Activity Relationship Studies: Analogues and Derivatives
Systematic Modification of the Parasitenone Scaffold
Systematic modification of the this compound scaffold has been a key strategy to probe its biological functions. acs.org The core structure, characterized by a polyoxygenated cyclohexanoid framework, offers multiple sites for chemical alteration. researchgate.net Researchers have developed convergent synthetic strategies that allow for the creation of diverse pseudosugar analogues from a single precursor. researchgate.net This approach facilitates a systematic investigation into how changes at different positions on the scaffold affect biological activity.
One common modification involves altering the stereochemistry of the hydroxyl and epoxide groups on the cyclohexane (B81311) ring. Enantioselective syntheses have been developed to produce specific stereoisomers, such as (+)-streptol and its enantiomer, ent-RKTS-33. researchgate.netacs.org These syntheses often start from readily available chiral materials like (-)-shikimic acid and employ key reactions such as stereoselective dihydroxylation and acetate-assisted epoxide opening to build the desired stereochemistry. researchgate.netacs.org
Further modifications include the attachment of different functional groups to the scaffold. For example, the glucosylation of streptol (B1238324) has been studied in detail, with methods developed to selectively produce either the α or β glucosidic anomer. researchgate.net This allows for an investigation into the role of glycosylation on the compound's activity and properties. The synthesis of derivatives containing heteroatoms other than oxygen has also been explored, expanding the chemical diversity of the analogues. researchgate.net These systematic modifications provide a library of related compounds that are essential for detailed SAR analysis.
Impact of Epoxycyclohexenone Moiety on Activity
The epoxycyclohexenone moiety is a recurring structural motif in a number of bioactive natural products isolated from bacteria and fungi, including this compound. nih.govresearchgate.net Studies have demonstrated that this particular functional group is a critical determinant of the biological activity of these compounds. nih.gov
Specifically, in the context of NF-κB (nuclear factor-kappaB) inhibition, the epoxycyclohexenone moiety has been identified as the most essential element for activity. nih.gov this compound shares this moiety with dehydroxymethylepoxyquinomicin (DHMEQ), a known inhibitor of NF-κB. nih.gov Comparative studies involving synthetic this compound indicated that while other parts of the molecule, such as a salicylic (B10762653) acid moiety in related compounds, might contribute to binding efficiency and specificity, the epoxycyclohexenone core is indispensable for the inhibitory action against NF-κB. nih.gov This highlights the epoxide ring fused to the cyclohexenone as the key pharmacophore responsible for this specific biological effect.
Biological Evaluation of Synthetic and Natural Analogues
The biological evaluation of this compound and its analogues has revealed a range of activities, primarily focusing on free-radical scavenging and NF-κB inhibition. nih.govnih.gov this compound itself, a gabosine derivative isolated from the marine-derived fungus Aspergillus parasiticus, has demonstrated moderate activity in free-radical scavenging assays. researchgate.netnih.gov
In the pursuit of understanding its mechanism of action, synthetic analogues have been crucial. The synthesis of (±)-parasitenone confirmed its role as a novel inhibitor of NF-κB, a key regulator of inflammatory responses, cell proliferation, and survival. nih.gov The evaluation of its inhibitory activity against NF-κB showed that it effectively suppresses its function. nih.gov
Comparative studies with other natural and synthetic analogues have helped to build a structure-activity relationship profile. For instance, while this compound shows moderate free-radical scavenging, the primary components responsible for this activity in the fungal extract from which it was isolated were identified as two other known benzyl (B1604629) alcohols (3-chloro-4,5-dihydroxybenzyl alcohol and gentisyl alcohol). nih.gov The study of related compounds like streptol revealed that it was a more active compound than its glucosylated derivative, suggesting that the addition of a sugar moiety can modulate bioactivity. researchgate.net The putative structure initially assigned to this compound was later shown to be identical to (+)-epoxydon, another known epoxycyclohexenone natural product. researchgate.netacs.org
interactive_table json { "headers": [ "Compound", "Source/Type", "Reported Biological Activity", "Key Findings/Citations" ], "rows": [ { "Compound": "this compound", "Source/Type": "Natural (from *Aspergillus parasiticus*)", "Reported Biological Activity": "Moderate free-radical scavenger; NF-κB inhibitor.", "Key Findings/Citations": "Identified as a gabosine derivative. [3, 4] Synthetic version confirmed as an NF-κB inhibitor. acs.org" }, { "Compound": "(+)-Epoxydon", "Source/Type": "Natural", "Reported Biological Activity": "Identical structure to putative 'this compound'.", "Key Findings/Citations": "The initially proposed structure for this compound was revised to be identical to (+)-epoxydon. [2, 5]" }, { "Compound": "(+)-Streptol", "Source/Type": "Natural/Synthetic Analogue", "Reported Biological Activity": "Plant growth inhibitory activity.", "Key Findings/Citations": "More active than its glucosylated form, indicating the free hydroxyl group is important for this activity. researchgate.net" }, { "Compound": "Dehydroxymethylepoxyquinomicin (DHMEQ)", "Source/Type": "Synthetic Analogue", "Reported Biological Activity": "NF-κB inhibitor.", "Key Findings/Citations": "Shares the essential epoxycyclohexenone moiety with this compound. acs.org" }, { "Compound": "3-chloro-4,5-dihydroxybenzyl alcohol", "Source/Type": "Natural (co-isolated with this compound)", "Reported Biological Activity": "Principal free radical scavenging component.", "Key Findings/Citations": "Demonstrated stronger free-radical scavenging activity than this compound in the same extract. acs.org" }, { "Compound": "Gentisyl alcohol", "Source/Type": "Natural (co-isolated with this compound)", "Reported Biological Activity": "Principal free radical scavenging component.", "Key Findings/Citations": "Identified alongside another benzyl alcohol as the main antioxidant in the fungal broth. acs.org" } ] }
Computational Approaches to Structure-Activity Predictions
Computational chemistry has become an invaluable tool in predicting the structure-activity relationships of complex natural products and their analogues. researchgate.net For compounds related to the this compound scaffold, computational studies, including Density Functional Theory (DFT) calculations and molecular docking, have been employed to delineate the electronic and structural requirements for their biological activity. researchgate.netmdpi.com
DFT calculations are used to predict NMR chemical shifts, which aids in the stereochemical assignment of complex isomeric compounds. researchgate.netmdpi.com This is crucial for SAR studies, as the precise three-dimensional arrangement of atoms can have a profound impact on biological activity. By comparing calculated NMR data with experimental results, researchers can confidently establish the correct structure of a synthesized or isolated compound before proceeding with biological evaluation. mdpi.com
Molecular docking simulations are another powerful computational tool used to predict the binding affinity and orientation of a ligand (like a this compound analogue) within the active site of a biological target, such as an enzyme or receptor. researchgate.net For example, docking studies have been used to evaluate the potential of related compounds as glycosidase inhibitors. researchgate.net These simulations can help rationalize observed biological data and guide the design of new analogues with improved potency by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and its target. This predictive power allows for a more rational and efficient approach to drug design, prioritizing the synthesis of compounds most likely to exhibit the desired biological effect. acs.org
Advanced Methodologies in Parasitenone Research
Spectroscopic Techniques for Structural Analysis
The elucidation of parasitenone's molecular architecture relies on a combination of spectroscopic methods that probe its atomic composition and connectivity. nih.govyoutube.com The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govchemrxiv.org
High-resolution mass spectrometry is essential for determining the molecular formula of a compound. mdpi.com For this compound, this technique establishes its elemental composition, which is a prerequisite for further structural analysis. Infrared spectroscopy provides information about the functional groups present in the molecule. mdpi.com In the case of this compound, IR spectra would confirm the presence of key features such as hydroxyl (-OH) groups, carbonyl (C=O) groups within the enone system, and the C-O bonds of the epoxide ring. nih.gov UV-Vis spectroscopy is used to identify chromophores, with this compound exhibiting absorptions characteristic of an α,β-unsaturated enone system. nih.gov
NMR spectroscopy, including both ¹H and ¹³C NMR, is the most powerful tool for mapping the complete carbon-hydrogen framework. youtube.comresearchgate.netunesp.br One-dimensional (1D) spectra provide information on the chemical environment of each proton and carbon atom, while two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure. mdpi.commcours.net
Table 1: Key Spectroscopic Methods in this compound Structural Elucidation
| Spectroscopic Technique | Information Provided | Relevance to this compound Structure |
|---|---|---|
| Mass Spectrometry (MS) | Determines molecular weight and elemental composition. | Confirms the molecular formula. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Detects hydroxyl, carbonyl (enone), and epoxide groups. nih.gov |
| UV-Visible Spectroscopy | Identifies conjugated systems (chromophores). | Confirms the α,β-unsaturated enone system. nih.gov |
| ¹H NMR Spectroscopy | Reveals the chemical environment and connectivity of protons. | Maps out all hydrogen atoms and their neighboring protons. researchgate.netkoreascience.kr |
| ¹³C NMR Spectroscopy | Shows the number and type of carbon atoms. | Identifies all carbon atoms, including carbonyl, olefinic, and epoxide carbons. researchgate.netkoreascience.krcarlroth.com |
| 2D NMR (COSY, HSQC, HMBC) | Establishes atom connectivity (H-H, C-H, long-range C-H). | Links the individual atoms to assemble the complete molecular structure. mdpi.com |
Quantum Chemical Calculations for Configuration Assignment
Determining the absolute configuration of chiral molecules like this compound is a significant challenge that often cannot be resolved by standard spectroscopic methods alone. nih.govresearchgate.net Quantum chemical calculations have become an indispensable tool for this purpose. rsc.orgrsdjournal.org This approach involves comparing experimentally measured chiroptical properties with those calculated for all possible stereoisomers of the molecule. scielo.br
The most common methods involve calculating the Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra using Density Functional Theory (DFT). nih.govrsc.org The process begins with a computational conformational search to identify the most stable, low-energy conformers of the molecule in solution. mdpi.com For each possible stereoisomer, the ECD or VCD spectrum is then calculated as a weighted average of the spectra of its significant conformers. researchgate.net The absolute configuration is assigned by identifying which calculated spectrum shows the best match with the experimental spectrum. nih.govscielo.br This methodology provides a reliable and powerful way to unambiguously determine the three-dimensional arrangement of atoms in complex natural products. rsc.orgucc.ie The DP4+ probability, which uses calculated NMR shifts, is another sophisticated computational method for stereochemical assignment. nih.gov
Bioinformatic Tools for Pathway Elucidation
Understanding how this compound is synthesized by its producing organism, Aspergillus parasiticus, requires delving into its genetic blueprint. nih.gov Bioinformatic tools are essential for elucidating the biosynthetic pathway of fungal natural products, which are typically encoded by genes clustered together in the genome, known as Biosynthetic Gene Clusters (BGCs). nih.gov
For polyketides like this compound, the core of the BGC is a Polyketide Synthase (PKS) gene. nih.gov Researchers use specialized bioinformatics software such as antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to mine the fungal genome. nih.govital.sp.gov.broup.com These tools identify potential BGCs by recognizing the characteristic domain architecture of key enzymes like PKSs. A typical iterative PKS must contain a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. nih.gov The presence or absence of optional reducing domains (ketoreductase, dehydratase, enoyl reductase) within the PKS gene allows for a prediction of the polyketide backbone's structure. nih.govresearchgate.net By analyzing the entire gene cluster, including genes for tailoring enzymes like oxygenases and transferases, a putative biosynthetic pathway for the final natural product can be proposed. nih.govresearchgate.net
In Vitro Bioassay Systems for Activity Screening
The discovery and characterization of this compound were guided by its biological activity. nih.gov In vitro bioassay systems are rapid and effective tools for screening natural products for specific biological functions. These assays are performed in a controlled laboratory environment outside of a living organism, often in microtiter plates for high-throughput screening. akjournals.comnih.gov
This compound was identified as having moderate free-radical scavenging properties. nih.gov This type of antioxidant activity is commonly evaluated using several standard in vitro assays: frontiersin.orgscielo.org.pe
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method where the antioxidant's ability to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength (around 517 nm). researchgate.netmdpi.comcabidigitallibrary.org
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically. scielo.org.peresearchgate.netcabidigitallibrary.org
In addition to antioxidant screening, natural products are frequently tested for antimicrobial activity using assays such as the agar (B569324) well diffusion method or broth microdilution to determine the Minimum Inhibitory Concentration (MIC). scielo.brnih.govscielo.org.boresearchgate.net
Table 2: Common In Vitro Bioassays for Screening Natural Products
| Bioassay Type | Principle | Application |
|---|---|---|
| Antioxidant Assays | ||
| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change. mdpi.com | Screening for free-radical scavenging activity. |
| ABTS Radical Scavenging | Measures the reduction of the ABTS radical cation by an antioxidant, leading to decolorization. cabidigitallibrary.org | Screening for broad-spectrum radical scavenging activity. |
| Antimicrobial Assays | ||
| Agar Well Diffusion | An antimicrobial agent diffuses from a well into an agar plate seeded with a test microorganism, creating a zone of growth inhibition. nih.govscielo.org.bo | Qualitative screening for antimicrobial activity. |
| Broth Microdilution | Serial dilutions of a compound are incubated with a microorganism in a liquid medium to determine the lowest concentration that inhibits visible growth (MIC). nih.gov | Quantitative determination of antimicrobial potency. |
Molecular Modeling and Dynamics Simulations for Target Interaction
To understand how this compound exerts its biological effects at a molecular level, researchers can turn to molecular modeling and dynamics simulations. nih.govrsc.org These computational techniques build three-dimensional models of a compound and its potential biological target (e.g., an enzyme or receptor) to predict and analyze their interaction. plos.orgnih.gov
The process typically involves two main stages:
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein to form a stable complex. researchgate.netnih.govtjnpr.org Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces, helping to identify the most likely binding mode and estimate the binding affinity. rhhz.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. mdpi.commdpi.com By simulating the movements of all atoms in the system, MD provides detailed insights into the stability of the binding pose, the specific amino acid residues involved in the interaction, and the conformational changes that may occur in the protein upon ligand binding. nih.govplos.org This method can reveal the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex, offering a rationale for the compound's activity and guiding further experimental studies. mdpi.com
Ecological and Biogeographical Perspectives
Role of Parasitenone in Microbial Chemical Ecology
This compound, a polyoxygenated cyclohexenone, plays a role in the chemical-mediated interactions within microbial communities. acs.org Originally isolated from the marine-derived fungus Aspergillus parasiticus, this compound is a member of the gabosine family, which is noted for a range of biological activities including phytotoxic and antibiotic effects. acs.org The production of such secondary metabolites is a key strategy for microorganisms to survive and compete in their natural, often complex, habitats. banglajol.info
In the context of microbial chemical ecology, this compound and related compounds function as allelochemicals, influencing the growth and behavior of other organisms. Fungi, particularly from the genus Aspergillus, are prolific producers of diverse secondary metabolites that mediate these interactions. banglajol.info While the broader class of compounds to which this compound belongs, epoxycyclohexenones, are known for their antibacterial and antifungal activities, the specific ecological role of this compound itself is an area of ongoing investigation. researchgate.net
The production of such bioactive compounds is fundamental to an organism's ability to secure its ecological niche. researchgate.net In the marine environment, where competition for space and resources is intense, endophytic fungi like A. parasiticus produce these metabolites to maintain a symbiotic relationship with their host or to defend against pathogens and competitors. banglajol.info
Factors Influencing Natural Production and Distribution
The natural production of this compound is intrinsically linked to its source organism, the fungus Aspergillus parasiticus, and the specific environmental conditions it inhabits. nih.gov The distribution of this compound is therefore determined by the biogeography of its producing host.
Producing Organisms and Geographical Distribution: this compound was first identified from a strain of Aspergillus parasiticus isolated from the marine red alga Polysiphonia urceolata. researchgate.net Another reported source is an endophytic strain of A. parasiticus found associated with the red alga Carpopeltis cornea, collected in Korea. banglajol.info Fungi of the genus Aspergillus are ubiquitous and can be found in a vast range of terrestrial and marine environments, often living as saprophytes or as endophytes within other organisms. researchgate.netstudiesinmycology.org Marine fungal endophytes, in particular, are recognized as a significant source of novel and bioactive natural products due to the unique and extreme conditions of their habitats. researchgate.net
Environmental Factors: The synthesis of secondary metabolites like this compound by fungi is not constant but is heavily influenced by a variety of biotic and abiotic factors. These can include:
Nutrient Availability: The composition of the culture medium, including carbon and nitrogen sources, can dramatically affect the production of secondary metabolites.
Physical Conditions: Factors such as temperature, pH, and salinity are critical in regulating fungal metabolism and the biosynthesis of specific compounds.
Host-Microbe Interactions: For endophytic fungi, the chemical communication and relationship with their host plant or alga can trigger the production of certain metabolites. scispace.com It is theorized that some compounds are produced to maintain the symbiotic balance. banglajol.info
Microbial Competition: Co-culturing with other microorganisms (interspecific interactions) can induce the production of "silent" or less-produced secondary metabolites as a competitive or defensive response.
The following table summarizes the known producing organisms and their origins:
| Producing Organism | Host Organism | Geographical Origin of Host |
|---|---|---|
| Aspergillus parasiticus | Polysiphonia urceolata (Marine Red Alga) | Not specified in source researchgate.net |
| Aspergillus parasiticus #MFA 153 | Carpopeltis cornea (Marine Red Alga) | Ulsan City, Korea banglajol.info |
Biotechnological Potential of Producing Microorganisms
The microorganisms that produce this compound, particularly marine-derived fungi like Aspergillus parasiticus, hold significant biotechnological potential. researchgate.net This potential extends beyond the production of this compound itself to a broader range of applications in medicine, agriculture, and industry.
Source of Novel Bioactive Compounds: Marine endophytic fungi are considered a virtually unlimited source of novel compounds with therapeutic potential. researchgate.net The unique and competitive marine environment drives the evolution of diverse biosynthetic pathways, leading to the production of structurally unique metabolites. mdpi.com Organisms like Aspergillus and Penicillium are especially prolific producers of new secondary metabolites. banglajol.info The investigation of A. parasiticus that led to the discovery of this compound also yielded two other bioactive benzyl (B1604629) alcohols, highlighting the capacity of a single strain to produce multiple valuable compounds. acs.orgnih.gov
Enzyme Production: Many microorganisms isolated from extreme environments, including marine habitats, produce robust enzymes that can function under harsh conditions (e.g., high salinity, extreme temperatures). scielo.br Fungi from the genus Aspergillus, such as A. oryzae, are already widely used in industry for producing enzymes like lipases and proteases. studiesinmycology.org Strains of A. parasiticus could be explored for novel enzymes with applications in bioremediation, food processing, and the detergent industry. mdpi.com
Agricultural Applications: Endophytic microorganisms can have beneficial effects on their host plants, including stimulating growth and enhancing resistance to pathogens and environmental stress. unibuc.ro The secondary metabolites they produce can act as natural pesticides or biocontrol agents. mdpi.com While this compound is part of the gabosine family known for phytotoxic activity, other compounds from the same producing fungus could be harnessed for crop protection, potentially leading to more sustainable agricultural practices. acs.orgpreprints.org
Platform for Discovery: The study of organisms like A. parasiticus serves as a platform for discovering new natural products and understanding the ecological triggers for their production. scispace.com By manipulating culture conditions or co-culturing with other microbes, it may be possible to induce the synthesis of otherwise "silent" gene clusters, unlocking a wealth of undiscovered bioactive molecules. frontiersin.org This approach is a key strategy in the ongoing search for new antibiotics and other pharmaceuticals from microbial sources. mdpi.com
Future Directions and Research Gaps in Parasitenone Studies
Unexplored Biosynthetic Complexity
The biosynthetic pathway of parasitenone in its native producer, the marine-derived fungus Aspergillus parasiticus, remains largely uncharacterized. nih.gov While extensive research has been conducted on the biosynthesis of other secondary metabolites in Aspergillus species, such as aflatoxins, the specific gene clusters and enzymatic machinery responsible for this compound's formation are yet to be identified. reviberoammicol.comnih.gov The genome of A. parasiticus is known to harbor numerous secondary metabolite gene clusters, many of which are "silent" under standard laboratory conditions. reviberoammicol.com This suggests a reservoir of untapped biosynthetic potential that could be involved in producing this compound or structurally related, novel compounds.
Future research should prioritize the identification and characterization of the this compound biosynthetic gene cluster. This could be achieved through a combination of genomic sequencing, bioinformatics analysis to predict gene clusters, and functional genomics techniques like gene knockout and heterologous expression. reviberoammicol.com Understanding the enzymatic steps, such as the epoxidation and cyclization reactions, will not only demystify the biosynthesis of this compound but also provide valuable biocatalysts for chemoenzymatic synthesis. Furthermore, exploring the influence of different culture conditions, including solid-state versus submerged fermentation, on the expression of these gene clusters could lead to the discovery of new derivatives and a deeper understanding of the regulatory networks governing secondary metabolism in A. parasiticus. frontiersin.org
Novel Synthetic Routes and Chemoenzymatic Approaches
The integration of enzymatic reactions into synthetic routes, known as chemoenzymatic synthesis, presents a promising future direction. spectrabase.comresearchgate.net Enzymes can offer unparalleled stereoselectivity and regioselectivity under mild reaction conditions, potentially streamlining complex synthetic sequences. For instance, the use of monooxygenases for stereoselective epoxidation or hydrolases for kinetic resolution could provide efficient access to key chiral intermediates. spectrabase.com The discovery and engineering of enzymes from the this compound biosynthetic pathway could lead to novel biocatalytic transformations for generating a diverse library of this compound analogues. uniprot.org
Identification of Additional Molecular Targets and Pathways
The primary molecular target identified for this compound is the transcription factor Nuclear Factor-kappa B (NF-κB). capes.gov.br this compound and related epoxycyclohexenones have been shown to inhibit NF-κB activation, a key pathway in inflammatory responses, by covalently binding to specific cysteine residues on NF-κB subunits like p65. nih.govdovepress.com This mechanism of action provides a solid foundation for its potential as an anti-inflammatory agent.
However, the full spectrum of this compound's molecular interactions remains to be elucidated. It is plausible that this compound interacts with other cellular targets, which could account for its other reported activities, such as free radical scavenging. nih.gov Future research should employ a broader range of biological screening and target identification strategies. Molecular docking studies can help predict potential binding partners and guide experimental validation. researchgate.netresearchgate.netmdpi.com Furthermore, investigating the effects of this compound on other signaling pathways involved in inflammation and cell proliferation will provide a more comprehensive understanding of its pharmacological profile and could reveal novel therapeutic applications.
Development of Advanced Analytical and Screening Methods
The detection and quantification of this compound in complex mixtures, such as fungal extracts, rely on robust analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific analysis of this compound. scielo.brnih.govmeasurlabs.com Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. spectrabase.comrsc.org Future work could focus on developing and validating standardized analytical methods for routine quantification and quality control.
For discovering new this compound analogues and identifying new biological activities, high-throughput screening (HTS) assays are essential. nih.govmdpi.com The development of cell-based reporter assays for specific signaling pathways, such as NF-κB, can facilitate the rapid screening of compound libraries. biorxiv.orgplos.orgchemfaces.com Additionally, the creation of novel biosensors for the real-time detection of fungal secondary metabolites presents an exciting frontier. nih.govfrontiersin.orguni-regensburg.de These biosensors could be engineered to detect this compound production directly in fermentation cultures, enabling more efficient process optimization and discovery of new producing strains.
Strategic Approaches for Sustainable Production
To fully exploit the therapeutic potential of this compound, scalable and sustainable production methods are necessary. Currently, production relies on the fermentation of Aspergillus parasiticus, which can be influenced by numerous factors. nih.gov Optimizing fermentation conditions, including medium composition, pH, temperature, and aeration, is a key strategy to enhance the yield of this compound. mdpi.comajol.infonih.govresearchgate.net Both submerged and solid-state fermentation (SSF) techniques should be explored, as SSF has shown advantages for the production of certain secondary metabolites in filamentous fungi. capes.gov.brird.frmdpi.comscilit.com
Metabolic engineering of the producing organism, A. parasiticus, offers a powerful approach for sustainable production. biorxiv.org By identifying and manipulating the genes in the this compound biosynthetic pathway, it may be possible to increase flux towards the desired product and eliminate the production of unwanted byproducts like mycotoxins. reviberoammicol.com The development of a robust and genetically tractable strain of A. parasiticus or the heterologous expression of the biosynthetic pathway in a well-characterized industrial host organism could pave the way for large-scale, cost-effective, and sustainable production of this compound and its derivatives. biorxiv.org
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of this compound-related clinical trials?
- Methodological Answer : Align trial endpoints with unmet medical needs (e.g., drug-resistant pathogens). Conduct power analyses to determine cohort sizes and ensure ethical compliance (IRB approvals, informed consent). Prioritize biomarkers validated in preclinical studies for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
